molecular formula C6H4F2N2O2 B1646942 Methyl 3,6-difluoropyrazine-2-carboxylate CAS No. 356783-26-1

Methyl 3,6-difluoropyrazine-2-carboxylate

Cat. No. B1646942
CAS RN: 356783-26-1
M. Wt: 174.1 g/mol
InChI Key: CKZOKSMLAGXOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-difluoropyrazine-2-carboxylate is a chemical compound with the CAS Number: 356783-26-1 . It has a molecular weight of 174.11 and its IUPAC name is methyl 3,6-difluoropyrazine-2-carboxylate .


Synthesis Analysis

The synthesis of Methyl 3,6-difluoropyrazine-2-carboxylate involves the reaction of 3,6-dichloro-2-pyrazinecarboxylic acid with potassium fluoride and 18-crown-6-ether . The reaction mixture is stirred at 60°C for 2.5 hours in an atmosphere of nitrogen gas .


Molecular Structure Analysis

The molecular structure of Methyl 3,6-difluoropyrazine-2-carboxylate is represented by the linear formula C6H4F2N2O2 . The InChI Code is 1S/C6H4F2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 .


Physical And Chemical Properties Analysis

Methyl 3,6-difluoropyrazine-2-carboxylate is a compound with a molecular weight of 174.11 . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble, with a solubility of 3.58 mg/ml .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds

    Methyl 3,6-difluoropyrazine-2-carboxylate is a building block in the synthesis of novel compounds. For example, its derivatives have been synthesized and evaluated for antitumor activity in human tumor cell lines, showing potential as anticancer agents (Rodrigues et al., 2021).

  • Catalytic Applications

    The compound has been used in catalytic processes, such as in the synthesis of various organic compounds. This includes its role in the synthesis of thieno[3,2-c]pyridin-4-ones, which are important in medicinal chemistry (Sahu et al., 2016).

  • Antimicrobial Properties

    Some derivatives of Methyl 3,6-difluoropyrazine-2-carboxylate have been synthesized and tested for antimicrobial activity, showing significant results against fungal and bacterial species (Abdel‐Aziz et al., 2009).

Photophysical and Chemical Properties

  • Structural Investigations

    The compound has been the subject of structural and spectral investigations. These studies provide insights into its molecular properties and potential applications in various fields, such as materials science (Viveka et al., 2016).

  • Photocatalytic Activity

    Derivatives of Methyl 3,6-difluoropyrazine-2-carboxylate have been used in the study of photocatalytic activities. For instance, certain ligand complexes show potential in photodegradation processes (Marcinkowski et al., 2014).

  • Corrosion Inhibition

    Studies have explored its derivatives for their corrosion inhibition performance, indicating potential applications in materials protection (Obot & Gasem, 2014).

Pharmaceutical and Medicinal Chemistry

  • Antioxidant and Anti-Inflammatory Properties

    Certain derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties, demonstrating potential therapeutic applications (Кorobko et al., 2018).

  • Anticancer Activity

    Research has focused on synthesizing new compounds using Methyl 3,6-difluoropyrazine-2-carboxylate and evaluating their anticancer activity. These compounds have shown promising results in inhibiting cancer cell growth (Ouf et al., 2014).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

Some physicochemical properties that could influence its pharmacokinetics have been reported . The compound has a high gastrointestinal absorption and is predicted to be BBB permeant .

Action Environment

The action of Methyl 3,6-difluoropyrazine-2-carboxylate could be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors such as pH and the presence of other substances could also potentially influence its action, efficacy, and stability.

properties

IUPAC Name

methyl 3,6-difluoropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZOKSMLAGXOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-difluoropyrazine-2-carboxylate

CAS RN

356783-26-1
Record name Methyl 3,6-difluoropyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3,6-difluoropyrazine-2-carboxylate
Reactant of Route 2
Methyl 3,6-difluoropyrazine-2-carboxylate
Reactant of Route 3
Methyl 3,6-difluoropyrazine-2-carboxylate
Reactant of Route 4
Methyl 3,6-difluoropyrazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3,6-difluoropyrazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3,6-difluoropyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.